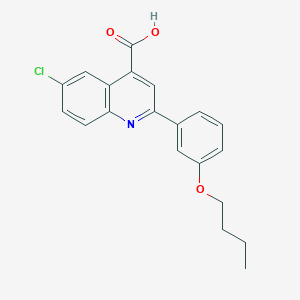![molecular formula C12H11F3N4O2 B1344442 3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1119449-53-4](/img/structure/B1344442.png)
3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H11F3N4O2 and its molecular weight is 300.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : Research on related 1,2,4-oxadiazole compounds highlights various synthesis techniques, including microwave-assisted synthesis and acid-promoted reactions, which are pivotal for producing hybrid molecules with potential biological activities (Başoğlu et al., 2013); (Du et al., 2021). These methods are essential for creating compounds with enhanced properties and functionalities.
Crystal and Molecular Structure : The crystal and molecular structures of similar compounds have been elucidated through single-crystal X-ray analysis, providing insight into their potential interactions and stability. Such structural analyses are fundamental for understanding the chemical and physical properties of these compounds (Viterbo et al., 1980).
Biological Activities
Antimicrobial and Enzyme Inhibition : Some derivatives of 1,2,4-oxadiazole have shown antimicrobial, antilipase, and antiurease activities, suggesting their potential as therapeutic agents against various pathogens and diseases. The exploration of these activities is crucial for the development of new drugs and treatments (Başoğlu et al., 2013).
Anti-Inflammatory Properties : Research on oxadiazole derivatives also includes the evaluation of their anti-inflammatory effects, showcasing their potential in treating inflammatory conditions. Such studies are essential for identifying new therapeutic agents with improved efficacy and safety profiles (Rajput et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions involving this compound would depend on its properties and potential applications. These could include further studies to fully characterize its physical and chemical properties, investigations into its biological activity, or the development of synthesis methods to produce it more efficiently .
Propiedades
IUPAC Name |
3-(aminomethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c13-12(14,15)8-3-1-2-7(4-8)6-17-10(20)11-18-9(5-16)19-21-11/h1-4H,5-6,16H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVLIVRDXROOQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NC(=NO2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

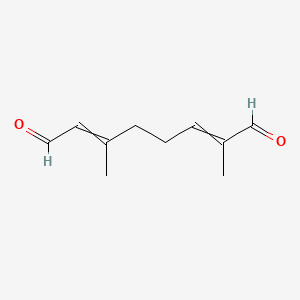
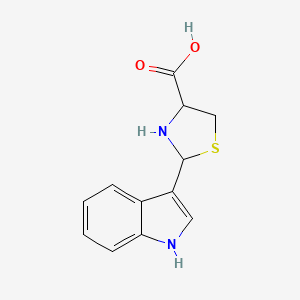
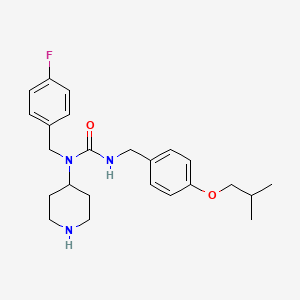
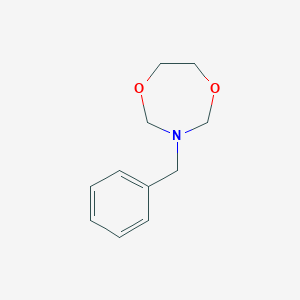
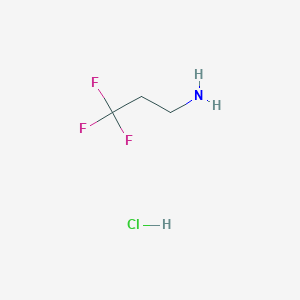
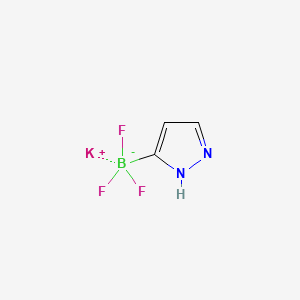
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)
![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)
![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)
